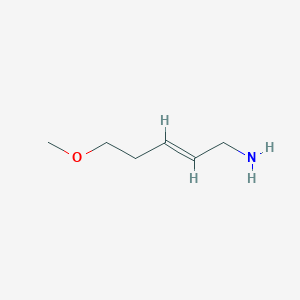![molecular formula C20H15N5OS2 B2684125 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1211625-17-0](/img/structure/B2684125.png)
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H15N5OS2 and its molecular weight is 405.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
DNA Sequence Recognition and Gene Expression Regulation
Compounds containing elements similar to "N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide" have been investigated for their ability to recognize specific DNA sequences and regulate gene expression. For instance, N-Methyl imidazole and N-methyl pyrrole-containing polyamides can target specific DNA sequences in the minor groove of DNA. These polyamides have been studied as potential medicinal agents for controlling gene expression related to diseases such as cancer. The naturally occurring polyamide distamycin and its synthetic analogs demonstrate specificity towards G/C rich sequences, indicating their potential in precision medicine and gene therapy (Chavda et al., 2010).
Anti-Tuberculosis Activity
Specifically, the imidazo[2,1-b]thiazole-5-carboxamides have shown promising anti-tuberculosis activity. These compounds exhibit nanomolar potency against replicating and drug-resistant Mycobacterium tuberculosis (Mtb) strains, along with low toxicity to VERO cells. Their action targets QcrB, a critical component of the mycobacterial electron transport chain, highlighting their potential as a new class of anti-tuberculosis compounds (Moraski et al., 2016).
Modulation of Cellular Uptake and Biological Activity
Research on Pyrrole–imidazole (Py–Im) polyamides, which share structural features with the mentioned compound, focuses on enhancing their cellular uptake and biological activity. Modifications to these compounds have shown to significantly increase their nuclear uptake, thereby enhancing their potency in modulating gene expression within cells. This research indicates the potential of these compounds in developing molecular probes or therapeutic agents with improved efficacy (Meier et al., 2012).
Intracellular and In Vivo Evaluation
The intracellular and in vivo evaluations of imidazo[2,1-b]thiazole-5-carboxamides against tuberculosis have shown that these compounds maintain their potency within macrophages and exhibit favorable pharmacokinetic properties. Such studies are crucial for advancing these compounds towards clinical applications, as they demonstrate the compounds' effectiveness in a biological context and their potential as part of combination therapy for tuberculosis (Moraski et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds have been found to target enzymes like pantothenate synthetase of mycobacterium tuberculosis .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the biochemical processes of the organism .
Biochemical Pathways
Similar compounds have been found to affect the synthesis of essential biomolecules in organisms .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide have been predicted in silico . These properties impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
Similar compounds have been found to have antimycobacterial activity, suggesting that they may inhibit the growth of certain bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other molecules, and the temperature .
Propriétés
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5OS2/c1-13-17(28-20(21-13)24-7-2-3-8-24)18(26)22-15-6-4-5-14(11-15)16-12-25-9-10-27-19(25)23-16/h2-12H,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBVZFFCLOAWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1-[5-(furan-2-yl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2684043.png)
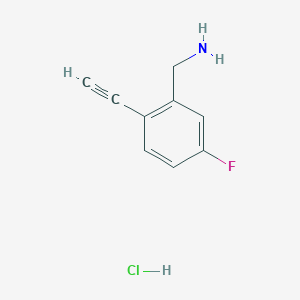

![5-[1-(2,5-Difluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2684047.png)
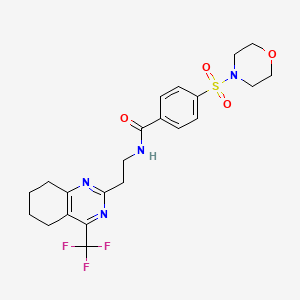
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2684051.png)
![1-phenyl-5-pyridin-2-yl-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2684053.png)
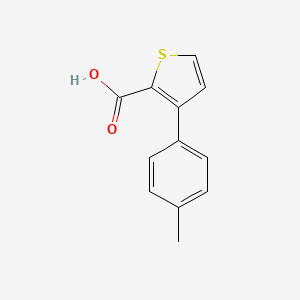

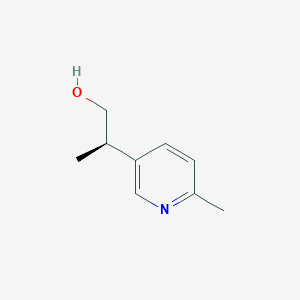
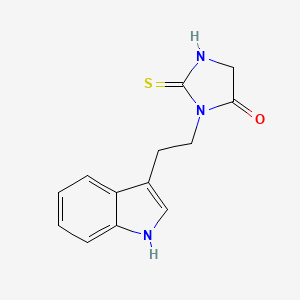
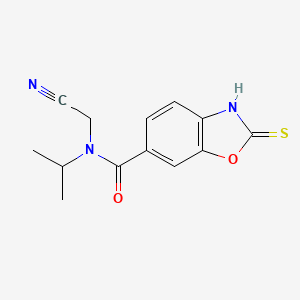
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2684060.png)
